
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzenesulfonyl groups and two phenyl groups attached to a tetrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form a sulfonyl hydrazide intermediate. This intermediate is then reacted with diphenylacetylene under specific conditions to form the desired tetrazine compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound can generate reactive intermediates that interact with other molecules, leading to the formation of new products. The presence of the tetrazine ring and sulfonyl groups plays a crucial role in its reactivity and interactions with other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Studied for its photochemical properties and acid generation.
Uniqueness
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is unique due to the presence of both benzenesulfonyl and tetrazine moieties, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
65183-22-4 |
|---|---|
Formule moléculaire |
C26H20N4O4S2 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
1,4-bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O4S2/c31-35(32,23-17-9-3-10-18-23)29-25(21-13-5-1-6-14-21)27-30(26(28-29)22-15-7-2-8-16-22)36(33,34)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
VGWJCWQZPOLOGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
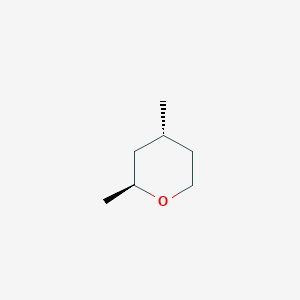


![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
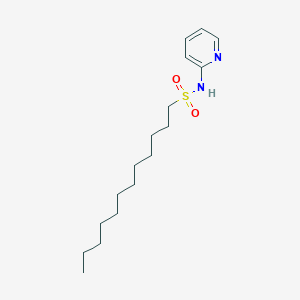
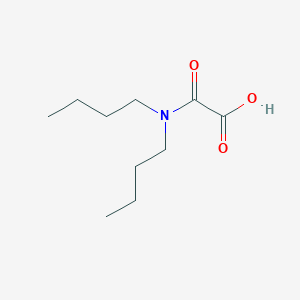
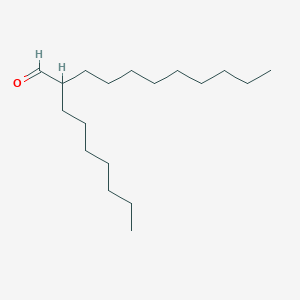

![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
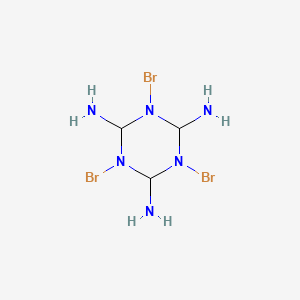
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
